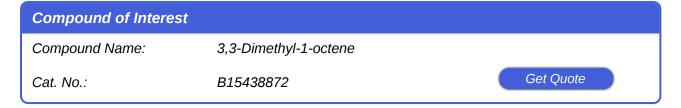


An In-depth Technical Guide to the Thermochemical Properties of C10H20 Isomers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of various C10H20 isomers. Understanding these properties—namely the standard enthalpy of formation, standard molar entropy, and molar heat capacity—is fundamental for applications ranging from chemical synthesis and process design to computational modeling in drug development. This document summarizes available quantitative data, details the experimental protocols for their determination, and illustrates the logical relationships between these properties.

Core Thermochemical Data of C10H20 Isomers

The following tables present a compilation of experimental and calculated thermochemical data for a selection of linear and cyclic C10H20 isomers. These values are crucial for predicting the stability, reactivity, and energy changes associated with chemical processes involving these compounds.

Table 1: Standard Enthalpy of Formation (ΔfH°) of C10H20 Isomers at 298.15 K



Isomer	Formula	State	ΔfH° (kJ/mol)
1-Decene[1]	C10H20	liquid	-173.8 ± 1.9
1-Decene[1]	C10H20	gas	-124.6
trans-2-Decene	C10H20	gas	-133.2
cis-2-Decene	C10H20	gas	-128.7
trans-3-Decene	C10H20	gas	-143.5
cis-3-Decene	C10H20	gas	-139.0
trans-4-Decene	C10H20	gas	-143.5
cis-4-Decene	C10H20	gas	-139.0
trans-5-Decene[2]	C10H20	gas	-143.5
cis-5-Decene	C10H20	gas	-139.0
Cyclodecane[3][4]	C10H20	liquid	-203.4
Cyclodecane[3][4]	C10H20	gas	-155.2
Ethylcyclooctane	C10H20	gas	-185.1
Methylcyclononane[5]	C10H20	gas	-194.3
Propylcycloheptane[6]	C10H20	gas	-176.0
Pentylcyclopentane[7]	C10H20	gas	-167.8

Table 2: Standard Molar Entropy (S $^{\circ}$) of C10H20 Isomers at 298.15 K



Isomer	Formula	State	S° (J/mol·K)
1-Decene[9]	C10H20	liquid	425.01
1-Decene	C10H20	gas	533.8
Cyclodecane[3][4]	C10H20	liquid	388.5
Propylcycloheptane[6]	C10H20	gas	458.7

Table 3: Molar Heat Capacity (Cp) of C10H20 Isomers at 298.15 K

Isomer	Formula	State	Cp (J/mol·K)
1-Decene[9]	C10H20	liquid	300.83
1-Decene	C10H20	gas	205.1
Cyclodecane[3][4]	C10H20	liquid	288.7
Propylcycloheptane[6]	C10H20	gas	201.2

Experimental Protocols for Determination of Thermochemical Properties

The accurate determination of thermochemical data relies on precise calorimetric and analytical techniques. The following sections detail the methodologies for the key experiments.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a primary experimental quantity from which the standard enthalpy of formation is often derived. It is determined using a bomb calorimeter.

Methodology:

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 grams) of the C10H20 isomer is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."



- Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
- Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited remotely by passing an electric current through a fuse wire in contact with the sample.
- Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.
- Calculation: The heat released by the combustion of the sample is calculated using the total
 heat capacity of the calorimeter system (C_cal), which is determined by calibrating the
 calorimeter with a substance of known heat of combustion, such as benzoic acid. The
 enthalpy of combustion is then calculated from the heat released and the moles of the
 sample.

Heat Capacity by Differential Scanning Calorimetry (DSC)

Molar heat capacity (Cp) is determined using Differential Scanning Calorimetry (DSC), which measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

- Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.
- Standard Measurement: A second run is conducted with a standard material of known heat capacity, typically sapphire, in the sample pan.
- Sample Measurement: A third run is performed with a precisely weighed sample of the C10H20 isomer.



- Heating Program: For all runs, the pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min), over the desired temperature range.
- Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals
 from the three runs at a given temperature. The difference in heat flow between the sample
 and the empty pan is proportional to the sample's heat capacity.

Standard Molar Entropy

The standard molar entropy (S°) is typically determined through a combination of experimental measurements and theoretical calculations based on statistical mechanics.

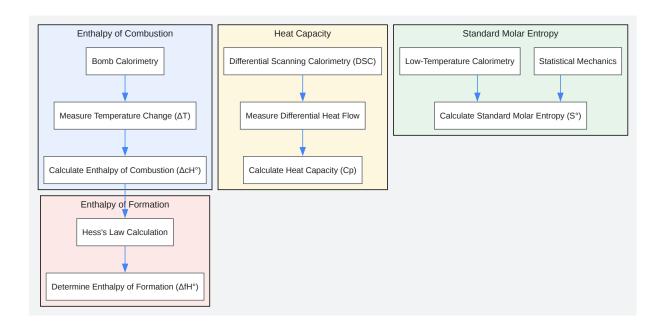
Methodology:

- Low-Temperature Heat Capacity: The heat capacity of the solid isomer is measured from a
 very low temperature (approaching 0 K) up to a temperature above its melting point using
 adiabatic calorimetry.
- Enthalpies of Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid, fusion) are measured.
- Calculation from Heat Capacity Data: The entropy at a given temperature is calculated by
 integrating the heat capacity divided by the temperature (Cp/T) from 0 K to that temperature,
 and adding the entropies of any phase transitions.
- Statistical Mechanics Calculations: For the gaseous state, entropy can be calculated using statistical mechanics. This involves determining the translational, rotational, vibrational, and electronic partition functions of the molecule from its spectroscopic data and molecular structure.

Visualization of Key Relationships

The following diagrams illustrate the workflow for determining thermochemical properties and the fundamental relationship between key thermodynamic quantities.

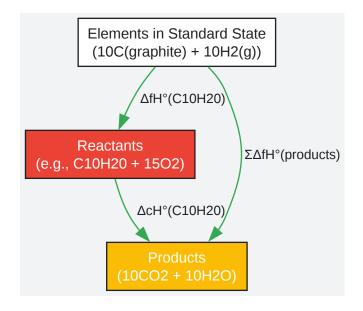




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Caption: Experimental and computational workflow for determining key thermochemical properties.





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Caption: Relationship between enthalpy of combustion and enthalpy of formation via Hess's Law.

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